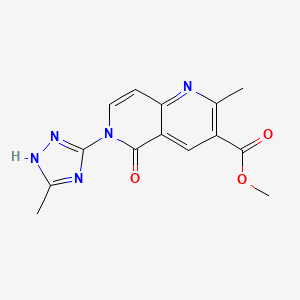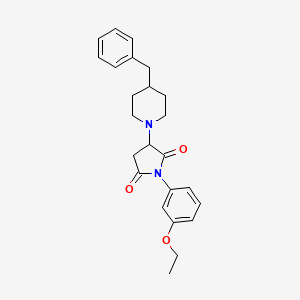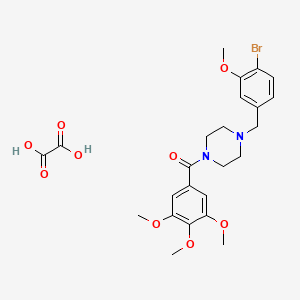![molecular formula C13H21NO B5226512 1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
1-[(5-methyl-2-furyl)methyl]azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-methyl-2-furyl)methyl]azocane, also known as MFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MFA is a heterocyclic compound that contains a furan ring and an azocane ring. It is a yellowish liquid that is soluble in organic solvents and has a boiling point of 162-164°C.
Wirkmechanismus
1-[(5-methyl-2-furyl)methyl]azocane binds to DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This interaction disrupts the normal structure of the nucleic acid and can affect its function. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-[(5-methyl-2-furyl)methyl]azocane has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the growth of certain types of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(5-methyl-2-furyl)methyl]azocane in lab experiments is its ability to selectively bind to nucleic acids. This allows researchers to study the interactions between specific proteins and DNA or RNA. However, 1-[(5-methyl-2-furyl)methyl]azocane has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-methyl-2-furyl)methyl]azocane. One area of interest is the development of 1-[(5-methyl-2-furyl)methyl]azocane-based drugs for the treatment of cancer and bacterial infections. Another area of research is the development of new probes based on 1-[(5-methyl-2-furyl)methyl]azocane for studying the binding interactions of nucleic acids and proteins. Additionally, the synthesis of new derivatives of 1-[(5-methyl-2-furyl)methyl]azocane with improved properties is an area of ongoing research.
Synthesemethoden
The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is achieved through a multistep process that involves the reaction of 2-methylfuran with formaldehyde and ammonia. The resulting product is then subjected to a reduction reaction using sodium borohydride to produce 1-[(5-methyl-2-furyl)methyl]azocane. The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-2-furyl)methyl]azocane has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a chemical probe for studying the binding interactions of proteins and nucleic acids. 1-[(5-methyl-2-furyl)methyl]azocane has been used to study the binding of DNA to transcription factors and the binding of proteins to RNA.
Eigenschaften
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-12-7-8-13(15-12)11-14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBADXAKKDIFIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)



![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)


![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)